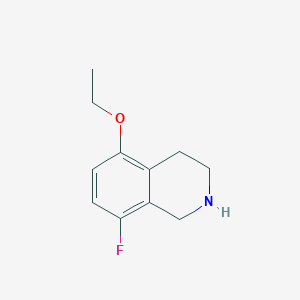

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C11H14FNO/c1-2-14-11-4-3-10(12)9-7-13-6-5-8(9)11/h3-4,13H,2,5-7H2,1H3 |

InChI Key |

XMBBDULKPFSCBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2CCNCC2=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Starting Material : 2-(3-Fluorophenyl)ethylamine (27 ) is acylated with pivaloyl chloride to form pivaloylamide 28 .

- Lithiation : Conducted at −78°C in THF to prevent aryne formation. The lithiated intermediate reacts with DMF to yield formyl derivative 29 .

- Cyclization : Acid-catalyzed cyclization of 29 produces 8-fluoro-3,4-dihydroisoquinoline (23 ).

- Reduction : Sodium borohydride reduces 23 to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (30 ).

Introduction of 5-Ethoxy Group:

To introduce ethoxy at position 5, bromination of 23 at position 5 could be followed by nucleophilic substitution with ethanol under basic conditions. For example:

- Bromination of 23 using NBS or Br₂/FeBr₃.

- SNAr reaction with sodium ethoxide to replace bromine with ethoxy.

Suzuki Coupling and Reductive Cyclization

This approach constructs the tetrahydroisoquinoline core while introducing substituents via cross-coupling.

Key Steps:

- Reductive Amination : 2-Bromo-5-ethoxybenzaldehyde reacts with a primary amine to form N-aryl-2-bromobenzylamine.

- Suzuki Coupling : The brominated intermediate couples with (E)-2-ethoxyvinyl pinacolboronate to install the C-3/C-4 unit.

- Cyclization : Triethylsilane and trifluoroacetic acid (TFA) mediate cyclization via intramolecular reductive amination.

Example Protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, rt, 12 h | 85% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24 h | 65% |

| Cyclization | Et₃SiH (2.5 eq), TFA (13 eq), DCM, rt, 2.5 h | 55% |

Post-Cyclization Functionalization

Modification of preformed tetrahydroisoquinolines offers an alternative route.

Alkylation of 8-Fluoro-Tetrahydroisoquinoline:

- Methylation : Treatment of 23 with methyl iodide yields isoquinolinium 31 , which is reduced to 8-fluoro-2-methyl-tetrahydroisoquinoline 32 .

- Ethoxy Introduction : Similar alkylation with ethyl bromide or Mitsunobu reaction with ethanol could install the ethoxy group.

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature : Lithiation at −78°C prevents side reactions.

- Solvent : THF enhances solubility of intermediates during lithiation.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are crucial for Suzuki coupling efficiency.

Structural Characterization

- NMR Data : For 8-fluoro-3,4-dihydroisoquinoline (23 ):

- HRMS : [M + H]⁺ calculated for C₁₀H₁₁FN: 164.0871; found: 164.0874.

Applications and Derivatives

- CNS Drug Candidates : 8-Fluoro-tetrahydroisoquinolines serve as precursors for dopamine receptor ligands.

- Functionalization : Amino or alkyl groups at position 1 enhance pharmacological activity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: Typically involves the use of oxidizing agents like H₂O₂ or TBHP.

Reduction: Can be reduced using agents like sodium borohydride (NaBH₄).

Substitution: Halogenation and alkylation reactions are common, often using reagents like alkyl halides or halogenating agents.

Common Reagents and Conditions:

Oxidation: H₂O₂, TBHP

Reduction: NaBH₄

Substitution: Alkyl halides, halogenating agents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold .

Scientific Research Applications

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound with significant potential in medicinal chemistry and various biological applications. This article explores its applications, focusing on its synthesis, biological activities, and therapeutic potential.

Pharmacological Potential

Tetrahydroisoquinoline derivatives, including 5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline, exhibit a wide range of pharmacological activities:

- Antidepressant Effects : Compounds in this class have shown potential as antidepressants by targeting serotonin (5-HT) and dopamine (DA) receptor subtypes. The fluoro substituent may enhance the binding affinity to these receptors, which is beneficial for treating central nervous system disorders .

- Antimicrobial Activity : These compounds have been reported to possess anti-inflammatory, antibacterial, antiviral, antifungal, and antileishmanial properties. The structural variations can significantly affect the efficacy against various pathogens .

Case Studies

Several studies have documented the biological activities of tetrahydroisoquinoline derivatives:

- Anti-Cancer Activity : Research has indicated that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline. The ethoxy group at position 5 may enhance lipophilicity while the fluoro group at position 8 could improve metabolic stability. These modifications are essential for developing compounds with improved bioavailability and therapeutic efficacy .

Applications in Drug Development

The unique properties of 5-ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline make it a promising candidate for drug development in several therapeutic areas:

| Therapeutic Area | Potential Application |

|---|---|

| Central Nervous System | Antidepressants targeting serotonin receptors |

| Infectious Diseases | Antimicrobial agents against various pathogens |

| Oncology | Anti-cancer therapies |

| Neurodegenerative Disorders | Neuroprotective agents |

Mechanism of Action

The mechanism of action of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The compound may also interact with specific receptors and enzymes involved in neurodegenerative processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Substituent Variations The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility: The ethoxy group in 5-ethoxy-8-fluoro derivatives enhances aqueous solubility compared to fully aromatic isoquinolines (e.g., 8-fluoroquinoline) but reduces it relative to hydroxylated analogues like CKD712 .

- Stability: Fluorine at position 8 increases metabolic stability compared to non-fluorinated tetrahydroisoquinolines, as seen in hydrogenation studies of N-acetyl-7-hydroxy-8-methyl derivatives .

Biological Activity

5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a novel compound derived from the tetrahydroisoquinoline family, characterized by the presence of an ethoxy group at position 5 and a fluoro substituent at position 8. This compound is notable for its potential biological activities, which are influenced by its unique chemical structure. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline is C12H14FNO. The presence of the ethoxy group enhances lipophilicity, while the fluoro group contributes to metabolic stability and alters electronic properties. These modifications can significantly influence the compound's interaction with biological targets.

Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives

| Compound Name | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline | Antimicrobial | 3.15 μM | |

| Fluorinated derivatives | Antitumor | < 50 nM | |

| Ethoxy-substituted variants | Neuroprotective | Not specified |

The biological activity of 5-Ethoxy-8-fluoro-1,2,3,4-tetrahydroisoquinoline may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways related to inflammation and cancer progression .

- Modulation of Neurotransmitter Systems : Derivatives of tetrahydroisoquinoline have been implicated in neuroprotection and cognitive enhancement through modulation of neurotransmitter levels .

- Antimicrobial Properties : Some tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .

Case Studies

Recent studies have highlighted the potential therapeutic applications of tetrahydroisoquinoline derivatives:

- Neuroprotective Effects : A study demonstrated that certain tetrahydroisoquinolines could protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways involved in cell survival .

- Antitumor Activity : Research has shown that fluorinated tetrahydroisoquinolines exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.